3,6-Di(pyridin-4-yl)pyridazine
Description
Properties
IUPAC Name |
3,6-dipyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-14(12-5-9-16-10-6-12)18-17-13(1)11-3-7-15-8-4-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZYXXNTIANXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(pyridin-4-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-pyridylhydrazine with 1,4-diketones under acidic conditions, leading to the formation of the pyridazine ring . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 3,6-Di(pyridin-4-yl)pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,6-Di(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of partially or fully reduced pyridazine derivatives.
Substitution: Introduction of halogen or other substituents on the pyridine rings.
Scientific Research Applications
Medicinal Chemistry
3,6-Di(pyridin-4-yl)pyridazine and its derivatives have been extensively studied for their biological activities, particularly in drug discovery and development.
Antimicrobial Activity
Research has demonstrated that pyridazine derivatives exhibit notable antibacterial and antifungal properties. A study reported that various functionalized pyridazines, including 3,6-di(pyridin-4-yl)pyridazine, were synthesized and tested against several bacterial strains. The results indicated a dose-response relationship with moderate to good activity against both Gram-negative and Gram-positive bacteria, such as Escherichia coli and Staphylococcus aureus .
Drug Design
The unique physicochemical properties of the pyridazine ring—such as weak basicity and a high dipole moment—enhance its suitability for drug-target interactions. For instance, recent FDA-approved drugs incorporating pyridazine rings have shown effectiveness in targeting specific receptors, illustrating the compound's potential in therapeutic applications . Additionally, studies have highlighted the role of pyridazine derivatives in modulating RNA splicing, which could be beneficial for treating conditions like spinal muscular atrophy .
Materials Science
3,6-Di(pyridin-4-yl)pyridazine has also found applications in materials chemistry.
Liquid Crystals and OLEDs
Pyridazine systems are being explored for use in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Their electronic properties can be tailored through substitution patterns, making them suitable candidates for advanced optoelectronic applications .
Corrosion Inhibition
Recent studies have investigated the efficacy of 3,6-di(pyridin-4-yl)pyridazine derivatives as corrosion inhibitors for mild steel in acidic environments. The compounds demonstrated significant corrosion resistance due to their ability to adsorb onto metal surfaces, forming protective layers that mitigate corrosion processes . The effectiveness of these inhibitors was assessed using gravimetric methods and electrochemical techniques.
Case Study 1: Antimicrobial Efficacy
A comprehensive study synthesized multiple pyridazine derivatives and evaluated their antimicrobial properties against various pathogens. The findings indicated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Corrosion Inhibition
In another investigation, three novel 3,6-di(pyridin-2-yl)pyridazine derivatives were synthesized and tested for their corrosion inhibition capabilities in hydrochloric acid solutions. The results revealed that these compounds significantly reduced the corrosion rate of mild steel, showcasing their practical application in industrial settings .
Mechanism of Action
The mechanism of action of 3,6-Di(pyridin-4-yl)pyridazine largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The pyridazine ring’s ability to participate in hydrogen bonding and π-π stacking interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparison of Europium Complexes
| Compound | Emission Intensity | Coordination Stoichiometry | Reference |
|---|---|---|---|
| 3,6-Di(pyridin-2-yl)pyridazine | High (red) | 2:1 (ligand:Eu³⁺) | |
| 3,6-Di(pyridin-4-yl)pyridazine | Not reported | Predicted 1:1 or 2:1 | — |
Tetrazine Analogues: 3,6-Di(pyridin-4-yl)-1,2,4,5-tetrazine
Replacing the pyridazine core with a tetrazine ring increases electron deficiency, enhancing reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions. 3,6-Di(pyridin-4-yl)-1,2,4,5-tetrazine forms 3D supramolecular architectures via anion coordination, fluorine–π, and anion–π interactions. In contrast, 3,6-Di(pyridin-4-yl)pyridazine lacks the tetrazine’s extreme electron deficiency, making it less reactive in IEDDA but more suited for stable metal-organic frameworks (MOFs) .
Table 2: Reactivity in Cycloadditions
Medicinal Derivatives: Substituted Pyridazines
Functionalization of the pyridazine ring with groups like 4-methylpiperazine or naphthyl enhances biological activity. For example, 6-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine (MW150) exhibits potent inhibition of p38α MAPK, a target in neuropsychiatric diseases.
Fused Heterocycles: Imidazopyridazines
Fusion with imidazole (e.g., 6-(3,4-difluorophenyl)-3-(pyridin-4-yl)imidazo[1,2-b]pyridazine) introduces planar rigidity, improving antiplasmodial activity (IC₅₀ ≈ 100 nM). The unfused 3,6-Di(pyridin-4-yl)pyridazine lacks this extended π-system, suggesting lower potency in similar applications but greater synthetic versatility .
Biological Activity
3,6-Di(pyridin-4-yl)pyridazine is a member of the pyridazine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in oncology, anti-inflammatory conditions, and infectious diseases. This article consolidates findings from recent studies to provide a comprehensive overview of its biological activity.
3,6-Di(pyridin-4-yl)pyridazine can be synthesized through various methods, including the inverse-electron demand Diels-Alder (iEDDA) reaction. This method allows for the efficient incorporation of functional groups that enhance biological activity. The compound's structure consists of two pyridine rings attached to a pyridazine core, which is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3,6-Di(pyridin-4-yl)pyridazine. It has been evaluated against several human cancer cell lines:
| Cell Line | Activity | Reference |
|---|---|---|
| T-47D (Breast) | Potent anti-proliferative effects | |
| MDA-MB-231 (Breast) | Inhibits cell proliferation | |
| SKOV-3 (Ovarian) | Significant cytotoxicity |
The mechanism of action appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. This was supported by in silico studies that demonstrated favorable binding interactions between the compound and CDK2.
Anti-inflammatory Activity
Pyridazine derivatives, including 3,6-Di(pyridin-4-yl)pyridazine, have shown promising anti-inflammatory properties. They inhibit pro-inflammatory cytokine production and modulate pathways involved in inflammation. For instance, certain derivatives have demonstrated significant inhibitory effects on IL-β production in stimulated HL-60 cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Studies indicate that 3,6-Di(pyridin-4-yl)pyridazine derivatives possess moderate to good activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy observed:
Case Studies
- In Vitro Studies : A study focused on the anticancer activity of a series of pyridazine derivatives, including 3,6-Di(pyridin-4-yl)pyridazine, reported significant cytotoxic effects across multiple cancer cell lines using the Sulforhodamine B (SRB) assay .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-Di(pyridin-4-yl)pyridazine, and how can reaction conditions be tailored to improve yield?
- Methodology : Microwave-assisted synthesis is effective for pyridazine derivatives. Key parameters include irradiation time (10–30 minutes), temperature (120–150°C), and solvent selection (e.g., acetonitrile or DMF). For functionalization, stoichiometric control of reagents (e.g., pyridinyl boronic acids) and palladium catalysts (e.g., Pd(PPh₃)₄) can enhance selectivity . Purification via column chromatography (DCM/MeOH gradients) or recrystallization (DCM/hexane) is critical for isolating intermediates .
Q. Which analytical techniques are most reliable for confirming the structure of 3,6-Di(pyridin-4-yl)pyridazine?
- Methodology : X-ray crystallography using software like OLEX2 provides unambiguous structural confirmation by refining atomic coordinates against diffraction data . Complementary techniques include:
- ¹H/¹³C NMR : Verify aromatic proton environments (δ 8.5–9.0 ppm for pyridinyl groups) .
- MALDI-TOF-MS : Confirm molecular weight (e.g., m/z 308.0 for imidazopyridazine analogs) .
Q. How can researchers distinguish between mono- and bis-functionalized derivatives during synthesis?
- Methodology : Monitor reaction progress via TLC or HPLC. For example, in Suzuki-Miyaura coupling, limiting equivalents of boronic acid (1.1 equiv) favors mono-substitution, while excess (2.5 equiv) drives bis-functionalization. Mass spectrometry and 2D NMR (e.g., HSQC) differentiate regioisomers .
Advanced Research Questions
Q. What strategies mitigate stability issues of 3,6-Di(pyridin-4-yl)pyridazine in tetrazine-based click reactions?
- Methodology : Stability challenges arise from tetrazine ring strain. Solutions include:
- Low-temperature reactions (0–4°C) to slow decomposition.
- Inert atmosphere (N₂/Ar) to prevent oxidation.
- Real-time monitoring via ¹H NMR to detect intermediates (e.g., dihydrotetrazines) and adjust reaction times .
Q. How can the coordination behavior of 3,6-Di(pyridin-4-yl)pyridazine with lanthanides be systematically studied?
- Methodology : Design europium(III) or terbium(III) complexes by reacting the ligand with Eu(NO₃)₃ in acetonitrile. Characterize using:
- Luminescence spectroscopy : Monitor antenna effects (e.g., red emission at 615 nm for Eu³⁺).
- EDX mapping : Confirm uniform metal distribution in hybrid materials (e.g., 0.3 atom% Eu in polymer monoliths) .
Q. What computational approaches validate experimental data on electronic properties of 3,6-Di(pyridin-4-yl)pyridazine?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution. Compare with experimental UV-Vis spectra (λmax ~350 nm) and cyclic voltammetry (redox potentials) to assess electron transport in MOFs or conductive polymers .
Q. How do steric and electronic factors influence regioselectivity in post-synthetic modifications of 3,6-Di(pyridin-4-yl)pyridazine?
- Methodology : Steric hindrance from pyridinyl groups directs electrophilic substitution to the 4,5-positions. Electronic effects are probed via Hammett plots using substituents with varying σ values. Kinetic studies under microwave irradiation (30–60 W) reveal activation barriers for competing pathways .
Data Contradictions and Resolution
Q. Discrepancies in crystallographic How to resolve ambiguities in bond lengths or angles?
- Resolution : Re-analyze diffraction data in OLEX2 using iterative refinement cycles. Cross-validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···N) that may distort geometry. Compare with Cambridge Structural Database entries for similar pyridazine derivatives .
Q. Conflicting reactivity reports in tetrazine ligation: Why does 3,6-Di(pyridin-4-yl)pyridazine show reduced stability compared to phenyl-substituted analogs?
- Resolution : Pyridinyl groups increase electron density at the tetrazine core, accelerating ring-opening reactions. Stability assays under varying pH (5–9) and solvent polarities (acetonitrile vs. THF) quantify decomposition rates. Use Arrhenius plots to model temperature-dependent degradation .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
